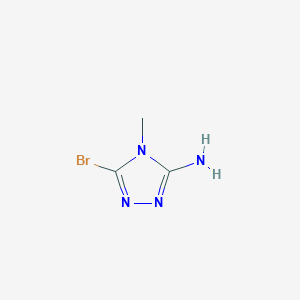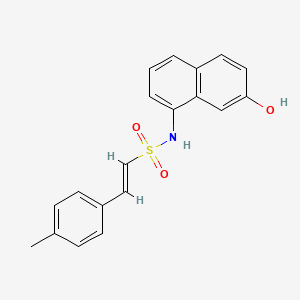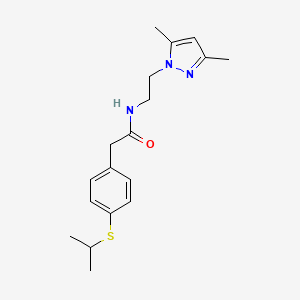
4-fluoro-N-(4-(3-(methylamino)-3-oxopropyl)thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzamide derivative, which means it contains a benzamide functional group. Benzamides are a class of compounds that contain a benzene ring attached to an amide group. They are commonly used in the synthesis of various pharmaceuticals due to their wide range of biological activities .
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the reaction of a benzoyl chloride with an amine. In this case, the amine would likely be a complex molecule containing the thiazole and methylamino functional groups .Molecular Structure Analysis
The compound contains several functional groups, including a fluorobenzene ring, a thiazole ring, and a methylamino group. These groups could potentially influence the compound’s reactivity and physical properties .Chemical Reactions Analysis
As a benzamide derivative, this compound could potentially undergo a variety of chemical reactions. For example, the amide group could be hydrolyzed to produce a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the fluorine atom could increase the compound’s stability and lipophilicity .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Thiazole derivatives have been found to act as antioxidants . They can neutralize free radicals, which are harmful to cells and contribute to aging and disease.
Analgesic Activity
Thiazole derivatives have been used in the development of analgesic drugs . These drugs are used to relieve pain without causing loss of consciousness.
Anti-inflammatory Activity
Thiazole derivatives have shown anti-inflammatory properties . They can be used in the treatment of conditions that cause inflammation, such as arthritis.
Antimicrobial Activity
Thiazole derivatives have been used in the development of antimicrobial drugs . These drugs are used to treat infections caused by microorganisms, such as bacteria and fungi.
Antifungal Activity
In addition to their antimicrobial activity, thiazole derivatives have specifically shown antifungal properties . They can be used to treat fungal infections.
Antiviral Activity
Thiazole derivatives have been used in the development of antiviral drugs . These drugs are used to treat viral infections.
Antitumor Activity
Thiazole derivatives have shown antitumor or cytotoxic properties . They can be used in the treatment of cancer.
Neuroprotective Activity
Thiazole derivatives have shown neuroprotective properties . They can be used in the treatment of neurological disorders.
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-fluoro-N-[4-[3-(methylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O2S/c1-16-12(19)7-6-11-8-21-14(17-11)18-13(20)9-2-4-10(15)5-3-9/h2-5,8H,6-7H2,1H3,(H,16,19)(H,17,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCPKOOHCZYEDG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetyl}amino)benzoate](/img/structure/B2398745.png)
![N-(4-chlorophenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2398746.png)


![Methyl 4-[[2-[(5-ethyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2398749.png)
![N-[[5-[2-[3-(4-fluorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide](/img/structure/B2398753.png)


![2-{[3-methyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2398758.png)

![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/no-structure.png)
![3-(4-Chlorophenyl)sulfonyl-4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-methylquinoline](/img/structure/B2398761.png)

![2-[4-(Aminomethyl)cyclohexyl]acetamide;hydrochloride](/img/structure/B2398766.png)